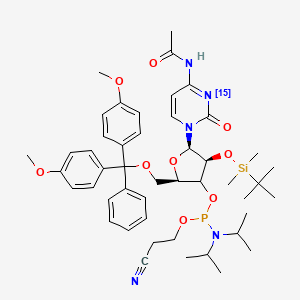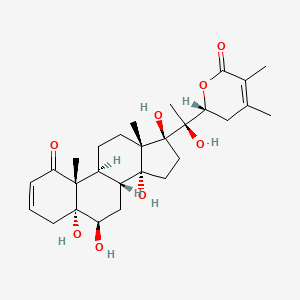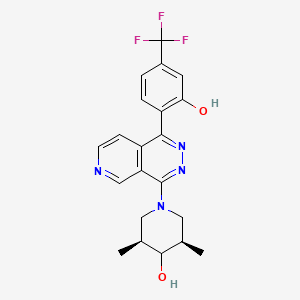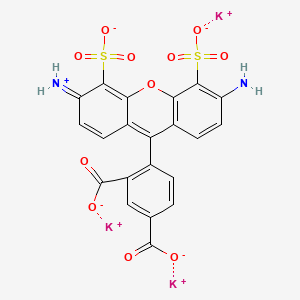
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a compound that is labeled with carbon-13 and deuterium isotopes. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of Methyl 4-(2-hydroxyethyl)benzoate, with the isotopic labeling enhancing its utility as a tracer in various studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 typically involves the incorporation of carbon-13 and deuterium into the parent compound, Methyl 4-(2-hydroxyethyl)benzoate. The process generally includes the following steps:
Starting Material: The synthesis begins with the parent compound, Methyl 4-(2-hydroxyethyl)benzoate.
Isotopic Labeling: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This can involve the use of isotopically labeled reagents or catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic composition and purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems are designed to handle the specific requirements of isotopic labeling, including the use of specialized reagents and stringent purification processes to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
科学的研究の応用
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
作用機序
The mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 involves its role as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound’s behavior in various systems. This can include monitoring its metabolic pathways, interaction with enzymes, and transformation into other compounds. The isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to study its dynamics in detail .
類似化合物との比較
Similar Compounds
Methyl 4-(2-hydroxyethyl)benzoate: The parent compound without isotopic labeling.
Methyl 4-(2-hydroxyethyl)benzoate-13C6: Labeled with carbon-13 only.
Methyl 4-(2-hydroxyethyl)benzoate-d2: Labeled with deuterium only.
Uniqueness
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is unique due to its dual isotopic labeling with both carbon-13 and deuteriumThe combination of these isotopes provides a more comprehensive understanding of the compound’s dynamics compared to single isotopic labeling .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1 |
InChIキー |
KIDZPYBADRFBHD-SQNUSMPPSA-N |
異性体SMILES |
[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


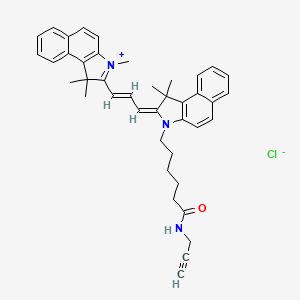
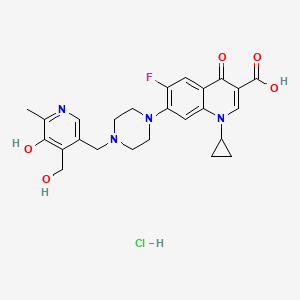
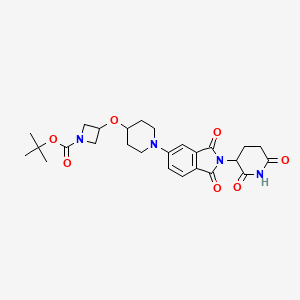
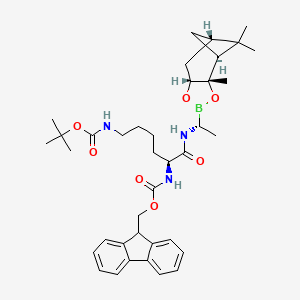
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)

